3-Bromo-5,6-dimethylpyrazin-2-ol
Overview
Description
“3-Bromo-5,6-dimethylpyrazin-2-ol” is a chemical compound that can be used for pharmaceutical testing . It is related to “3,5-dimethylpyrazin-2-ol”, which has a molecular formula of CHNO, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5,6-dimethylpyrazin-2-ol” can be analyzed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap and calculate the UV-visible spectrum of the compound .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-5,6-dimethylpyrazin-2-ol” are not available, related compounds have been synthesized using Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5,6-dimethylpyrazin-2-ol” can be analyzed using spectroscopic data and statistical methods. These methods can reveal correlations between thermodynamic functions and temperature. Non-covalent interactions can be described using the Reduced Density Gradient (RDG) analysis .Safety and Hazards
Future Directions
Future research could focus on the development of new synthetic methods for “3-Bromo-5,6-dimethylpyrazin-2-ol” and related compounds, as well as further investigation of their biological activities and mechanisms of action . The potential of these compounds as therapeutic agents for various diseases could also be explored .
properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNSINQTUOBAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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